

An In-depth Technical Guide to D-tert-leucine (CAS: 26782-71-8)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *D-tert-leucine*

Cat. No.: *B555885*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-tert-leucine, a non-proteinogenic amino acid, has garnered significant attention in the fields of medicinal chemistry and drug development. Its unique structural feature, a bulky tert-butyl group, imparts valuable properties to peptides and small molecule drugs, including increased metabolic stability and the ability to serve as a chiral auxiliary. This technical guide provides a comprehensive overview of **D-tert-leucine**, encompassing its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and its application in drug design, with a particular focus on its role in protease inhibitors.

Physicochemical Properties

D-tert-leucine, systematically named (2R)-2-amino-3,3-dimethylbutanoic acid, is a chiral amino acid. Its key physicochemical properties are summarized in the table below.

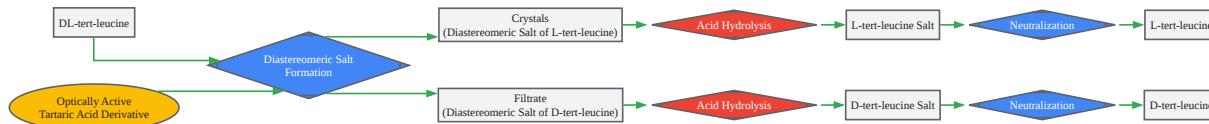
Property	Value	Reference
CAS Number	26782-71-8	[1]
Molecular Formula	C ₆ H ₁₃ NO ₂	[1]
Molecular Weight	131.17 g/mol	[1]
Appearance	White to off-white crystalline solid or powder	[2]
Melting Point	≥300 °C	
Optical Activity [α]D ₂₀	+9.5° (c = 3% in H ₂ O)	
Solubility in Water	Soluble (0.1 g/mL for DL-tert-leucine)	[3]
Solubility in Methanol	Data not available	
Solubility in Ethanol	Sparingly soluble (for L-leucine)	[4]

Experimental Protocols

Synthesis and Purification: Enantiomeric Resolution of DL-tert-leucine

Enantiomerically pure **D-tert-leucine** can be obtained from the racemic mixture (DL-tert-leucine) through diastereomeric salt formation using a chiral resolving agent, such as a tartaric acid derivative. The following protocol is adapted from established resolution procedures.[2]

Materials:


- DL-tert-leucine
- Optically active tartaric acid derivative (e.g., dibenzoyl-D-tartaric acid)
- Polar solvent (e.g., water)
- Acid (e.g., hydrochloric acid or sulfuric acid)

- Base (e.g., epichlorohydrin or a suitable non-basic acid scavenger)
- Organic solvent (e.g., acetone, toluene)

Procedure:

- Diastereomeric Salt Formation: Dissolve DL-tert-leucine in a suitable polar solvent. Add an equimolar amount of the optically active tartaric acid derivative. Stir the solution to allow the formation of diastereomeric salts.
- Fractional Crystallization: Cool the solution to induce crystallization. The salt of one enantiomer will preferentially crystallize. Filter the mixture to separate the crystals (diastereomeric salt of one enantiomer) from the filtrate (containing the other enantiomer).
- Liberation of the Amino Acid:
 - From the Crystals: Suspend the collected crystals in water and acidify with a strong acid (e.g., HCl) to liberate the free amino acid and the resolving agent. The resolving agent can often be recovered by filtration.
 - From the Filtrate: Concentrate the filtrate under reduced pressure. The residue contains the other enantiomer as its salt with the resolving agent. Treat this residue with an acid to liberate the free amino acid.
- Isolation and Purification of **D-tert-leucine**:
 - The aqueous solution containing the hydrochloride salt of the desired enantiomer is concentrated.
 - To obtain the free amino acid from its salt, a neutralization step is required. This can be achieved by using a non-basic acid scavenger like an epoxide (e.g., epichlorohydrin) in a suitable solvent like toluene.[2]
 - The reaction is monitored until the pH is neutral.
 - The precipitated free **D-tert-leucine** is then filtered, washed with an organic solvent like acetone to remove impurities, and dried under vacuum.

Workflow for Enantiomeric Resolution:

[Click to download full resolution via product page](#)

Enantiomeric resolution of DL-tert-leucine.

Analytical Methods

Objective: To determine the purity and enantiomeric excess of **D-tert-leucine**.

Instrumentation: A standard HPLC system with a UV or fluorescence detector.

Materials:

- Column: A chiral stationary phase column is required for enantiomeric separation. For purity analysis, a standard C18 reversed-phase column can be used.
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
- Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.
- Derivatizing Agent (for UV/fluorescence detection): A suitable derivatizing agent such as o-phthalaldehyde (OPA) or fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) can be used for pre-column derivatization to enhance detection.

General Procedure (Reversed-Phase for Purity):

- Sample Preparation: Dissolve a known amount of **D-tert-leucine** in the mobile phase or a suitable solvent.

- Chromatographic Conditions:
 - Flow rate: 1.0 mL/min.
 - Gradient: A typical gradient would be from 5% to 95% Mobile Phase B over 20-30 minutes.
 - Detection: UV detection at 210-220 nm.
- Data Analysis: The purity is determined by calculating the peak area of **D-tert-leucine** relative to the total area of all peaks in the chromatogram.

General Procedure (Chiral HPLC for Enantiomeric Excess):

- Sample Preparation: As above. Derivatization may be required depending on the chiral column and detection method.
- Chromatographic Conditions: Isocratic elution with a mixture of hexane and a polar modifier (e.g., ethanol or isopropanol) is often used for normal-phase chiral chromatography. The specific conditions will depend on the chiral column manufacturer's recommendations.
- Data Analysis: The enantiomeric excess (e.e.) is calculated from the peak areas of the D- and L-enantiomers: $e.e. (\%) = ([D] - [L]) / ([D] + [L]) * 100$.

Objective: To confirm the chemical structure of **D-tert-leucine**.

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation: Dissolve approximately 5-10 mg of **D-tert-leucine** in a suitable deuterated solvent, typically deuterium oxide (D_2O). A reference standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) can be added for chemical shift referencing.^[5]

¹H NMR (in D_2O):

- Expected Chemical Shifts and Peak Assignments:
 - ~3.7 ppm (singlet, 1H): This peak corresponds to the α -proton (-CH(NH₂)-). The multiplicity will be a singlet in D_2O due to the exchange of the amine protons with deuterium.^[6]

- ~1.0 ppm (singlet, 9H): This strong singlet is characteristic of the nine equivalent protons of the tert-butyl group (-C(CH₃)₃).[\[6\]](#)

¹³C NMR (in D₂O):

- Expected Chemical Shifts and Peak Assignments:

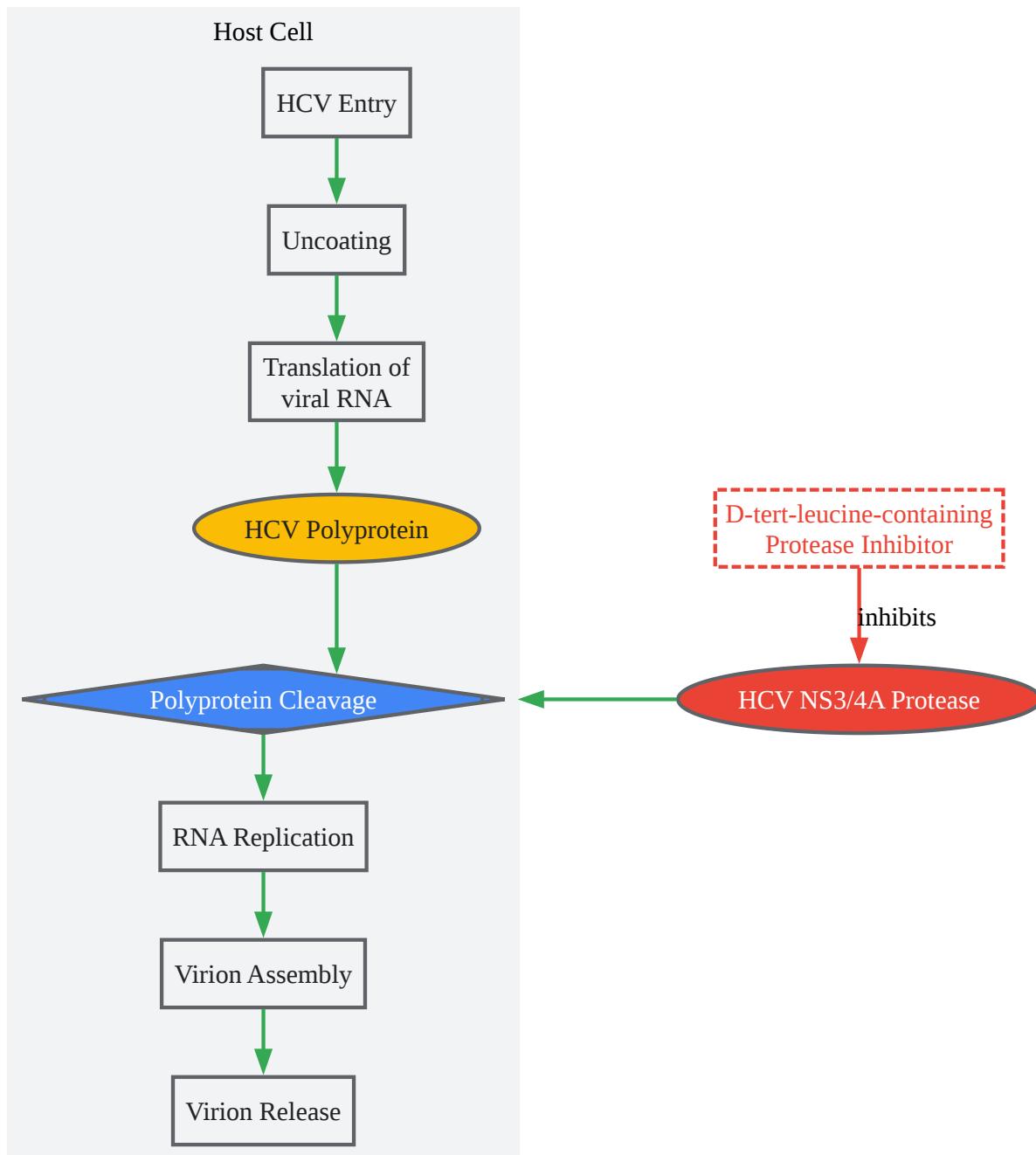
- ~175 ppm: Carbonyl carbon (-COO⁻).[\[7\]](#)[\[8\]](#)
- ~60-65 ppm: α -carbon (-CH(NH₂)-).[\[7\]](#)[\[8\]](#)
- ~35 ppm: Quaternary carbon of the tert-butyl group (-C(CH₃)₃).[\[7\]](#)[\[8\]](#)
- ~26 ppm: Methyl carbons of the tert-butyl group (-C(CH₃)₃).[\[7\]](#)[\[8\]](#)

Role in Drug Development: A Focus on Protease Inhibitors

The unique steric hindrance provided by the tert-butyl group of **D-tert-leucine** makes it a valuable building block in the design of peptidomimetic drugs, particularly protease inhibitors. This structural feature can enhance the binding affinity of the inhibitor to the enzyme's active site and, importantly, increase its resistance to metabolic degradation by host proteases.

Mechanism of Action in Viral Protease Inhibition

D-tert-leucine has been incorporated into several potent inhibitors of viral proteases, including the Hepatitis C Virus (HCV) NS3/4A serine protease and the SARS-CoV-2 3CL protease. These proteases are essential for the viral life cycle as they are responsible for cleaving the viral polyprotein into functional individual proteins required for viral replication and assembly.[\[9\]](#)[\[10\]](#)[\[11\]](#)


The general mechanism of these protease inhibitors involves binding to the active site of the viral protease, thereby blocking its catalytic activity. This prevents the processing of the viral polyprotein, leading to the production of non-functional viral components and ultimately inhibiting viral replication.

Signaling Pathway: Inhibition of HCV Polyprotein Processing

HCV, a single-stranded RNA virus, translates its genome into a large polyprotein. This polyprotein must be cleaved by both host and viral proteases to generate mature viral proteins. The HCV NS3/4A protease is a key viral enzyme that cleaves the polyprotein at multiple sites. [9]

D-tert-leucine is a component of several HCV protease inhibitors, such as boceprevir and telaprevir.[12][13][14] These drugs are designed to mimic the natural substrate of the NS3/4A protease and bind to its active site with high affinity. By occupying the active site, they prevent the protease from cleaving the polyprotein, thus disrupting the viral replication cycle.[10][12]

The following diagram illustrates the HCV replication cycle and the point of intervention by **D-tert-leucine**-containing protease inhibitors.

[Click to download full resolution via product page](#)

HCV replication cycle and protease inhibition.

Conclusion

D-tert-leucine is a valuable and versatile building block for the development of novel therapeutics. Its unique structural properties contribute to enhanced metabolic stability and potent biological activity, particularly in the realm of protease inhibitors. The detailed protocols and mechanistic insights provided in this guide are intended to support researchers and drug development professionals in harnessing the full potential of this important non-proteinogenic amino acid. Further research into its solubility in various organic solvents and its role in modulating other biological pathways will undoubtedly expand its applications in medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. D-tert-leucine | C6H13NO2 | CID 6950340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US8835676B2 - Process for the preparation of enantiomerically pure tert-leucine - Google Patents [patents.google.com]
- 3. DL-tert-Leucine CAS#: 33105-81-6 [m.chemicalbook.com]
- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. bovinedb.ca [bovinedb.ca]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. Telaprevir/boceprevir era: From bench to bed and back - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Telaprevir? [synapse.patsnap.com]
- 11. What is the mechanism of Narlaprevir? [synapse.patsnap.com]
- 12. What is the mechanism of Boceprevir? [synapse.patsnap.com]
- 13. Boceprevir | C27H45N5O5 | CID 10324367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Telaprevir | C36H53N7O6 | CID 3010818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to D-tert-leucine (CAS: 26782-71-8)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b555885#d-tert-leucine-cas-number-26782-71-8-information>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com